![molecular formula C12H21NO6S B3011330 4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid CAS No. 1396971-27-9](/img/structure/B3011330.png)
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid
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Overview
Description
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid is a useful research compound. Its molecular formula is C12H21NO6S and its molecular weight is 307.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds .
Biochemical Pathways
The boc group’s role as a protecting group for amines suggests that it could be involved in various biochemical reactions where amine protection is required .
Pharmacokinetics
The presence of the boc group could potentially influence these properties, as it could affect the compound’s solubility and stability .
Result of Action
The use of the boc group in protecting amines during reactions could potentially lead to the successful synthesis of various organic compounds .
Action Environment
The action of the compound “4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid” can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, the temperature and solvent used could also influence the efficacy of the compound .
Biological Activity
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid, with the CAS number 1396971-27-9, is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various biochemical and pharmacological contexts due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and therapeutic applications is essential for advancing research in medicinal chemistry.
The molecular formula of this compound is C12H21NO6S, with a molecular weight of 307.36 g/mol. The presence of the Boc group suggests that it may play a significant role in the compound's reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C12H21NO6S |
Molecular Weight | 307.36 g/mol |
Purity | >90% |
IUPAC Name | 4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid |
The biological activity of this compound is primarily influenced by its structural components:
- Boc Group : The Boc group serves as a protecting agent for amines, which can enhance the stability and solubility of the compound in biological systems. This protection allows for selective reactions in synthetic pathways, potentially leading to bioactive derivatives.
- Sulfanyl Group : The sulfanyl (thioether) functionality may contribute to the compound's reactivity towards electrophiles, which is critical in various biochemical pathways.
Biological Activity
Research indicates that compounds containing sulfanyl groups exhibit diverse biological activities, including:
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular environments. This property might be beneficial in treating oxidative stress-related diseases.
- Antimicrobial Properties : Some studies suggest that related thioether compounds possess antimicrobial activity, which could be explored further for potential therapeutic applications.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, insights can be drawn from its chemical structure:
- Absorption : The presence of the Boc group may enhance oral bioavailability due to improved solubility.
- Metabolism : The compound may undergo enzymatic hydrolysis to release the active amine component, which could then participate in various metabolic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by thiol-ene coupling or nucleophilic substitution to introduce the sulfanyl linkage. Purification is achieved via recrystallization (using solvents like ethyl acetate/hexane) or reverse-phase HPLC. Purity validation employs HPLC-MS for quantitative analysis, complemented by 1H/13C NMR to confirm structural integrity and elemental analysis (C, H, N, S) to verify stoichiometry .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., Boc-protected amine at ~1.4 ppm for tert-butyl, carboxylate protons at ~12 ppm).
- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm−1 for Boc and carboxylic acid).
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+).
- Chromatography : HPLC with UV detection (210–254 nm) monitors purity, while TLC (silica gel, ninhydrin staining) tracks reaction progress .
Advanced Research Questions
Q. How can researchers optimize the yield of sulfanyl linkage formation during synthesis?
- Methodological Answer : Employ a factorial design to test variables like solvent polarity (DMF vs. THF), temperature (25–60°C), and catalyst loading (e.g., DCC or EDC/HOBt). Use LC-MS to quantify intermediate formation. Response surface methodology (RSM) identifies optimal conditions. For example, higher polarity solvents may enhance nucleophilic substitution but increase side reactions, requiring a balance .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?
- Methodological Answer :
- Reaction Pathway Analysis : Check for side products (e.g., disulfide formation via oxidation) using 1H-1H COSY or HSQC to assign overlapping signals.
- Comparative Literature Review : Cross-reference with structurally similar compounds, such as Boc-protected amino acids (e.g., 4-[(tert-butoxycarbonyl)amino]butanoic acid) for expected NMR shifts .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding if crystals are obtainable .
Q. How can the compound’s stability under physiological conditions be assessed for drug delivery or biochemical applications?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via HPLC over 24–72 hours.
- Metabolic Stability : Use liver microsomes or plasma enzymes to assess hydrolysis of the Boc group or sulfanyl bond.
- Bioavailability Models : Caco-2 cell monolayers predict intestinal absorption, while PAMPA assays evaluate passive diffusion .
Q. What computational methods predict the compound’s reactivity in peptide coupling or enzyme interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for amide bond formation or sulfanyl cleavage (e.g., Gibbs free energy barriers).
- Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data (e.g., variable IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Standardization : Control variables like buffer composition (e.g., divalent cations), temperature, and incubation time.
- Dose-Response Curves : Use nonlinear regression (four-parameter logistic model) to calculate IC50.
- Orthogonal Assays : Confirm activity via fluorescence polarization or SPR if absorbance-based assays show variability .
Q. Experimental Design Considerations
Q. What factorial design parameters are critical for studying the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Variables : Vary substituents (e.g., replacing sulfanyl with disulfide or modifying the carboxylate group).
- Response Metrics : Measure solubility (LogP), metabolic stability (microsomal t1/2), and target binding (Kd).
- Statistical Tools : Partial least squares (PLS) regression correlates structural features with activity, while ANOVA identifies significant factors .
Q. Theoretical Framework Integration
Q. How can researchers align studies of this compound with broader biochemical theories (e.g., enzyme inhibition or prodrug activation)?
- Methodological Answer : Frame hypotheses using the Michaelis-Menten kinetics model for enzyme interactions or the Hammett equation to predict electronic effects of substituents on reactivity. For prodrug studies, apply QSPR (Quantitative Structure-Property Relationship) models to design derivatives with optimized release profiles .
Properties
IUPAC Name |
4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(18)13-8(10(16)17)7-20-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXXEXGPIWUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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